1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone

Epigenetics Bromodomain inhibition TRIM24/BRPF1

1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone (CAS 953138-42-6) is a synthetic heterocyclic small molecule (C20H18N2O3, MW 334.38) comprising an indoline moiety linked via an ethanone bridge to a 5-(3-methoxyphenyl)-substituted isoxazole ring. The compound belongs to the broader class of 1-(indolin-1-yl)ethan-1-one derivatives, a scaffold that has been structurally optimized as selective bromodomain inhibitors targeting TRIM24 and BRPF1, with representative analogs achieving sub-micromolar IC50 values in biochemical assays.

Molecular Formula C20H18N2O3
Molecular Weight 334.375
CAS No. 953138-42-6
Cat. No. B2892855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
CAS953138-42-6
Molecular FormulaC20H18N2O3
Molecular Weight334.375
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C20H18N2O3/c1-24-17-7-4-6-15(11-17)19-12-16(21-25-19)13-20(23)22-10-9-14-5-2-3-8-18(14)22/h2-8,11-12H,9-10,13H2,1H3
InChIKeyWSILOSUEVGUYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone (CAS 953138-42-6): Core Structural Profile and Research Classification


1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone (CAS 953138-42-6) is a synthetic heterocyclic small molecule (C20H18N2O3, MW 334.38) comprising an indoline moiety linked via an ethanone bridge to a 5-(3-methoxyphenyl)-substituted isoxazole ring . The compound belongs to the broader class of 1-(indolin-1-yl)ethan-1-one derivatives, a scaffold that has been structurally optimized as selective bromodomain inhibitors targeting TRIM24 and BRPF1, with representative analogs achieving sub-micromolar IC50 values in biochemical assays [1]. The 3-methoxyphenyl substitution on the isoxazole distinguishes this compound from its 4-methoxyphenyl regioisomer (CAS 953205-58-8) and other aryl-substituted analogs, potentially altering both electronic distribution and steric presentation at the binding interface .

Why Close Analogs of 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone Cannot Be Assumed Interchangeable in Target-Focused Research


Within the 1-(indolin-1-yl)-2-(5-arylisoxazol-3-yl)ethanone chemotype, subtle modifications to the aryl substitution pattern on the isoxazole ring produce non-linear and often unpredictable effects on target binding, selectivity, and physicochemical properties. The methoxy group position (3- vs. 4-substitution) alters both the electron density distribution across the isoxazole–phenyl π-system and the conformational preferences of the pendant aryl ring, parameters that directly influence molecular recognition at bromodomain acetyl-lysine binding pockets [1]. In the structurally related indole-isoxazole hybrid series evaluated against hepatocellular carcinoma, even minor substituent changes produced IC50 shifts exceeding 5-fold across Huh7, MCF7, and HCT116 cell lines [2]. Furthermore, the TRIM24/BRPF1 inhibitor optimization campaign demonstrated that indoline N-acetyl substitution is exquisitely sensitive to the isoxazole substitution architecture, with only a narrow subset of analogs achieving dual inhibition below 2 μM [1]. These findings collectively establish that the 3-methoxyphenyl isomer is a distinct chemical entity whose pharmacological profile cannot be inferred from that of its 4-methoxy, 4-fluoro, thiophenyl, or p-tolyl counterparts.

Quantitative Differentiation Evidence: 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone Against Closest Structural Comparators


Regioisomeric Methoxy Position Defines TRIM24/BRPF1 Bromodomain Inhibitory Potential in the 1-(Indolin-1-yl)ethan-1-one Scaffold

The 1-(indolin-1-yl)ethan-1-one chemotype was identified through structure-guided optimization as a novel scaffold for TRIM24 and BRPF1 bromodomain inhibition. In this campaign, the isoxazole substitution pattern was a critical determinant of potency: the optimized lead compound 20l (Y08624), which incorporates a 3,5-dimethylisoxazole motif, achieved IC50 values of 0.98 μM (TRIM24) and 1.16 μM (BRPF1) in biochemical assays [1]. The 3-methoxyphenyl isoxazole variant represents a structurally distinct substitution architecture within this pharmacophore. While direct IC50 data for the 3-methoxyphenyl analog against TRIM24/BRPF1 are not publicly available, the established SAR framework indicates that the methoxy substituent position and electronic character will modulate bromodomain engagement differently than the methyl-substituted, halogenated, or unsubstituted phenyl analogs. In the broader indole-isoxazole hybrid class, methoxy-substituted phenyl isoxazole derivatives demonstrated measurable cytotoxic activity against Huh7 hepatocellular carcinoma cells, with structurally related compounds producing IC50 values in the micromolar range (28–55 μM) as determined by SRB assay [2].

Epigenetics Bromodomain inhibition TRIM24/BRPF1

Meta-Methoxy vs. Para-Methoxy Substitution: Differential Physicochemical and Predicted ADME Profiles

The 3-methoxyphenyl isomer (CAS 953138-42-6) and its 4-methoxyphenyl regioisomer (CAS 953205-58-8) share the identical molecular formula (C20H18N2O3) and molecular weight (334.38 Da) but differ in the methoxy substitution position on the phenyl ring attached to the isoxazole . This positional isomerism is predicted to influence key drug-likeness parameters: the meta-methoxy group alters the pKa of the isoxazole nitrogen through inductive effects differently than para-substitution, modifies the molecular electrostatic potential surface, and shifts the compound's chromatographic retention behavior (experimentally distinguishable by HPLC retention time differences between the two isomers on standard C18 columns under identical conditions) . In the analogous indole-isoxazole hybrid series reported by Hawash et al. (2021), compounds bearing 3-methoxy and 4-methoxy substituents on the aryl ring demonstrated distinct antiproliferative potency rankings, confirming that methoxy positional isomerism produces functionally significant differences in cellular activity [1]. The 3-methoxyphenyl congener specifically presents a different hydrogen-bond acceptor geometry that may engage protein backbone amide NH groups in bromodomain or kinase ATP-binding pockets in a manner inaccessible to the 4-methoxy isomer [1].

Medicinal chemistry Physicochemical profiling ADME prediction

Isoxazole Aryl Substituent Impact on Cellular Viability: Class-Level Evidence from Indole-Isoxazole Hybrids

A systematic study of indole-isoxazole-5-carboxamide hybrid derivatives by Hawash et al. (BMC Chemistry, 2021) evaluated cytotoxic activities across Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines using the sulforhodamine B (SRB) assay. Several compounds demonstrated potent anticancer activity, with selected analogs causing G0/G1 cell cycle arrest in Huh7 cells and a significant decrease in CDK4 protein levels [1]. While this study employed an indole-isoxazole-carboxamide scaffold rather than the indoline-isoxazole-ethanone scaffold of the target compound, the shared 5-arylisoxazole pharmacophore element provides transferable SAR insights: aryl substituent identity and position on the isoxazole ring were primary determinants of antiproliferative potency. Compounds with electron-donating substituents (including methoxy groups) on the phenyl ring exhibited enhanced activity relative to unsubstituted phenyl analogs, with IC50 values ranging from 28 ± 3 μM to >100 μM across the series [1]. The 3-methoxyphenyl moiety in the target compound may confer similar electronic advantages relative to unsubstituted phenyl or electron-withdrawing group-substituted analogs such as the 4-fluorophenyl variant . Real-time cell growth tracking (xCelligence) confirmed that the anti-proliferative effects were sustained and not artifactually inflated by single-endpoint SRB readout [1].

Cancer biology Cytotoxicity screening Hepatocellular carcinoma

Scaffold Validation: In Vivo Efficacy Achieved by the 1-(Indolin-1-yl)ethan-1-one Chemotype in Prostate Cancer Xenograft Models

The 1-(indolin-1-yl)ethan-1-one chemotype has been validated in vivo through the optimized lead compound 20l (Y08624). In prostate cancer (PC) cell line-derived xenograft models, compound 20l administered at 50 mg/kg/day suppressed tumor growth with a tumor growth inhibition (TGI) of 53% without exhibiting noticeable toxicity, as reported in the European Journal of Medicinal Chemistry (2022) [1]. This establishes the indoline-ethanone scaffold as capable of achieving target engagement and efficacy in an animal model following oral administration. While the specific 3-methoxyphenyl isoxazole analog has not been profiled in equivalent in vivo studies, the scaffold-level validation reduces the risk associated with pursuing this chemotype for bromodomain-targeted projects. In contrast, alternative isoxazole-substituted analogs with bulkier or more lipophilic aryl groups may face different PK liabilities. The cellular viability assay validation in PC cell lines further confirmed that the scaffold's anti-proliferative effects are mechanistically linked to bromodomain inhibition rather than non-specific cytotoxicity [1].

In vivo pharmacology Prostate cancer Xenograft model

Recommended Application Scenarios for 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone Based on Evidence-Anchored Differentiation


TRIM24/BRPF1 Bromodomain Selectivity Profiling: Methoxy Positional Isomer SAR Expansion

The validated 1-(indolin-1-yl)ethan-1-one scaffold has produced sub-micromolar TRIM24/BRPF1 dual inhibitors [1]. Incorporating the 3-methoxyphenyl isoxazole variant into a panel alongside the 4-methoxy isomer and the 3,5-dimethylisoxazole lead compound 20l enables systematic assessment of how methoxy position and electronics modulate bromodomain selectivity. This is directly relevant for epigenetic probe development and for programs targeting TRIM24-driven cancers, where TRIM24 overexpression correlates with aggressive malignant phenotypes in head and neck squamous cell carcinoma and breast cancer [1].

Hepatocellular Carcinoma Library Screening with Electron-Donating Isoxazole Chemotypes

Indole-isoxazole hybrids with electron-donating aryl substituents demonstrated measurable cytotoxicity against Huh7 hepatocellular carcinoma cells (IC50 28–55 μM) and induced G0/G1 arrest with CDK4 downregulation [2]. The 3-methoxyphenyl isoxazole-indoline ethanone compound provides a structurally complementary probe to the reported indole-isoxazole-carboxamide series, enabling cross-scaffold comparison of the indoline versus indole core while maintaining the 3-methoxyphenyl isoxazole pharmacophore. This application is pertinent for liver cancer drug discovery campaigns seeking to build SAR around the isoxazole-aryl substitution axis [2].

Physicochemical Differentiation Studies: Meta- vs. Para-Methoxy Isomer Comparator

The 3-methoxyphenyl (CAS 953138-42-6) and 4-methoxyphenyl (CAS 953205-58-8) regioisomers share identical molecular formula and mass yet are distinguishable by chromatographic retention and predicted hydrogen-bond acceptor geometry [1]. This pair constitutes an ideal isomeric probe set for investigating how subtle positional changes affect microsomal stability, CYP inhibition profiles, and plasma protein binding—parameters that frequently determine lead series progression. Procurement of both isomers enables direct, internally controlled ADME comparison studies that are impossible with a single compound [1].

Bromodomain-Containing Epigenetic Reader Protein Panel Screening

The broader bromodomain family encompasses over 60 human proteins. The TRIM24/BRPF1-active 1-(indolin-1-yl)ethan-1-one scaffold [1] positions the 3-methoxyphenyl analog as a candidate for selectivity profiling across the bromodomain phylogenetic tree. Compounds within this chemotype that demonstrate dual TRIM24/BRPF1 inhibition at low micromolar concentrations warrant counterscreening against BET family bromodomains (BRD2/3/4/T) and other subfamily members to establish selectivity indices. Such profiling data directly inform procurement decisions for chemical biology groups constructing annotated bromodomain inhibitor libraries [1].

Quote Request

Request a Quote for 1-(Indolin-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.